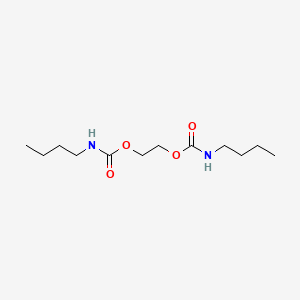
Ethane-1,2-diyl bis(butylcarbamate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Polymer Chemistry and Materials Science
Polyaddition Behavior and Polymer Synthesis :Ethane-1,2-diyl bis(butylcarbamate) derivatives have been explored for their polyaddition behavior with diamines, leading to polymers with varying molecular weights and reactivities. Such polymers demonstrate potential in creating materials with specific mechanical and thermal properties. For instance, the study by Tomita et al. (2001) delves into the polyaddition reactions of bis(five- and six-membered cyclic carbonate)s with diamine, highlighting the influence of structural variations on polymerization rates and product molecular weights (Tomita, Sanda, & Endo, 2001).
Organic–Inorganic Hybrid Silica Membranes :Research by Kanezashi et al. (2010) explored the use of bis(triethoxysilyl) ethane as a silica precursor for creating organic–inorganic hybrid silica membranes. These membranes exhibited unique gas separation characteristics and hydrothermal stability, making them suitable for industrial applications, such as gas purification processes (Kanezashi, Yada, Yoshioka, & Tsuru, 2010).
Organometallic Chemistry and Catalysis
Synthesis and Reactivity of Rhodium(I) Silylamide Complexes :The study by Whited et al. (2014) investigates rhodium(I) silylamide complexes for their ability to cleave CO2 bonds, forming carbamate complexes. This reactivity suggests potential applications in catalysis and the development of new methods for CO2 utilization (Whited, Kosanovich, & Janzen, 2014).
Catalytic Applications in Polymerization :Lotfi et al. (2019) reported on the synthesis and application of bis[1,2-(4-aryl-2-alkyl-1H- inden-1-yl)]ethane as an efficient ligand for olefin polymerization catalysts. The study highlights the potential of these compounds in the synthesis of high-performance polymers (Lotfi, Emamgholi, Bahrami, & Poorakbar, 2019).
Molecular Design for Selective Extraction
Selective Lead(II) Extraction :Hayashita et al. (1999) focused on the molecular design of acyclic polyether dicarboxylic acids with pseudo-18-crown-6 frameworks for selective Lead(II) extraction. This research underscores the importance of molecular structure in designing selective extractants for environmental remediation (Hayashita, Sawano, Higuchi, Indo, Hiratani, Zhang, & Bartsch, 1999).
Future Directions
properties
IUPAC Name |
2-(butylcarbamoyloxy)ethyl N-butylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-3-5-7-13-11(15)17-9-10-18-12(16)14-8-6-4-2/h3-10H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJJOVFNHJWWHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)OCCOC(=O)NCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethane-1,2-diyl bis(butylcarbamate) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-fluorophenyl)methoxy]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2987947.png)

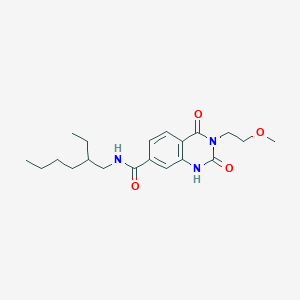
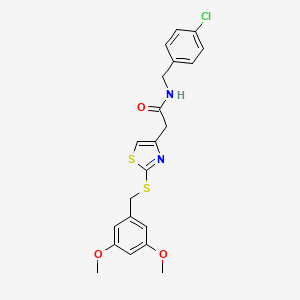
![6-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2987953.png)

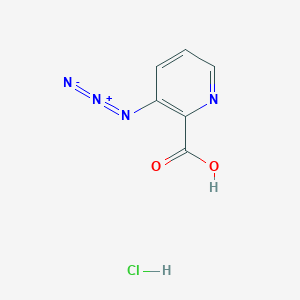
![1-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone](/img/structure/B2987960.png)
![Ethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2987961.png)
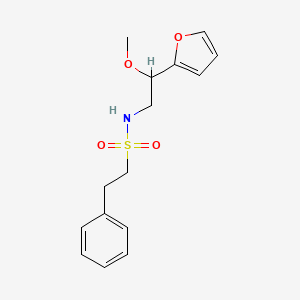

![N-(2-(1H-indol-3-yl)ethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2987967.png)

![3-(3,4-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2987970.png)